4-(4-Fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
“4-(4-Fluoro-3-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 . The IUPAC name for this compound is 4’-fluoro-3’-methoxy [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl core with a fluoro group at the 4’ position and a methoxy group at the 3’ position . The carboxylic acid group is attached to the 4 position of the biphenyl core .Scientific Research Applications
Applications in Sensing and Detection
- Sensing of Metal Cations and pH Changes: Compounds similar to 4-(4-Fluoro-3-methoxyphenyl)benzoic acid have been utilized in the development of fluorescent probes for sensing magnesium and zinc cations. Their structures allow for changes in fluorescence in response to variations in pH, indicating their utility in environmental and biological sensing applications (Tanaka et al., 2001).
Applications in Organic Synthesis and Medicinal Chemistry
- Directed Lithiation: Research on directed lithiation of benzoic acids, including derivatives with fluoro and methoxy substituents, provides methodologies for ortho-substitution reactions. These techniques enable the synthesis of complex organic molecules with specific functional group orientations, essential for developing pharmaceuticals and advanced materials (Bennetau et al., 1995).
Applications in High-Performance Polymer Synthesis
- Polymer Synthesis: Fluorinated compounds, including those with benzoic acid derivatives, are crucial for synthesizing high-performance polymers. These materials exhibit remarkable thermal properties and solubility, making them suitable for engineering plastics and membrane materials. The inclusion of fluorinated moieties often enhances the material's stability and performance in various applications (Xiao et al., 2003).
Applications in Environmental and Biological Studies
- Metabolite Detection in Methanogenic Consortia: Studies on methanogenic consortia degrading cresols have identified fluorinated analogs of environmental pollutants and their metabolites. Such research underscores the role of fluorinated benzoic acids and their derivatives in tracing environmental degradation pathways and microbial metabolism, highlighting their importance in environmental biotechnology (Londry & Fedorak, 1993).
Safety and Hazards
Future Directions
A similar compound, “3-Fluoro-4-methoxybenzoic acid”, has been suggested for use in the synthesis of benzoyl chloride using thionyl chloride, providing a platform for Friedel-Craft acylation reaction . This suggests potential future directions for the use of “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” in similar reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .
Mode of Action
The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group .
Biochemical Pathways
Similar compounds can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Result of Action
Similar compounds have been used in the synthesis of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .
properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMZVNVGYHUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631084 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865186-68-1 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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